1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine

概要

説明

1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a tert-butyl group and a methyl group attached to the pyrazole ring, as well as an ethan-1-amine group.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 1-tert-butyl-3-methyl-1H-pyrazol-4-yl bromide as the starting material.

Reaction Steps: The compound can be synthesized through a nucleophilic substitution reaction where the bromide is replaced by an ethan-1-amine group.

Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, under reflux conditions.

Industrial Production Methods:

Scale-Up: For industrial-scale production, continuous flow reactors or large batch reactors are used to ensure consistent quality and yield.

Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

化学反応の分析

Alkylation Reactions

The primary amine group undergoes nucleophilic substitution with alkyl halides or sulfonates to form secondary amines. Reactivity is modulated by steric hindrance from the tert-butyl group:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 6 h | N-Methyl derivative | 78% | |

| Benzyl bromide | Et₃N, CH₂Cl₂, rt, 12 h | N-Benzyl-substituted amine | 65% |

Key Observation : Steric bulk reduces reaction rates compared to less hindered amines, requiring prolonged heating or polar aprotic solvents.

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form stable amides, a critical step in pharmaceutical derivatization:

Mechanistic Insight : Acylation proceeds via a two-step nucleophilic attack followed by proton transfer, with the pyrazole ring stabilizing intermediates through resonance .

Schiff Base Formation

The amine condenses with aldehydes/ketones to form imines, pivotal in coordination chemistry and drug design:

| Carbonyl Compound | Conditions | Application |

|---|---|---|

| 4-Methoxybenzaldehyde | Solvent-free, 120°C, 2 h | Intermediate for reductive amination |

| 2-Pyridinecarboxaldehyde | MeOH, rt, 12 h | Chelating ligands for metal complexes |

Regioselectivity : Electron-deficient aldehydes (e.g., nitro-substituted) favor imine formation at the amine site over pyrazole nitrogen due to electronic effects .

Acid-Base Reactions

The amine forms stable salts with mineral or carboxylic acids, enhancing solubility for biological assays:

| Acid | Product | pKₐ | Application |

|---|---|---|---|

| HCl | Hydrochloride salt | ~9.2 | Crystallization for X-ray studies |

| Acetic acid | Acetate salt | - | Improved aqueous solubility |

Structural Impact : Salt formation protonates the amine, reducing nucleophilicity but increasing stability against oxidation.

Catalytic and Coordination Chemistry

The amine participates in metal-ligand interactions, forming complexes with catalytic or therapeutic potential:

| Metal Salt | Conditions | Complex Type | Activity |

|---|---|---|---|

| CuCl₂ | EtOH, reflux, 4 h | Square-planar Cu(II) complex | Antioxidant assays |

| Pd(OAc)₂ | DMF, 80°C, 8 h | Palladacycle | Suzuki-Miyaura coupling |

Key Finding : Pyrazole-amine ligands enhance metal complex stability via chelation, with the tert-butyl group improving lipophilicity .

科学的研究の応用

Medicinal Chemistry

Research indicates that compounds containing pyrazole moieties exhibit various biological activities, including anti-inflammatory and analgesic effects. The specific application of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine in drug development could be explored through:

- Targeting Inflammatory Pathways : Studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process.

Case Study: Anti-inflammatory Activity

A study investigating the anti-inflammatory properties of pyrazole derivatives found that modifications to the pyrazole ring significantly influenced their activity against COX enzymes. The introduction of tert-butyl and methyl groups enhanced potency, suggesting that similar modifications in this compound could yield promising results.

Agricultural Science

The compound's structure may allow it to function as a pesticide or herbicide due to its potential ability to disrupt biological processes in pests or weeds.

Case Study: Herbicidal Activity

Research on related pyrazole compounds has demonstrated their efficacy as herbicides by inhibiting specific enzymes critical for plant growth. Investigating the herbicidal potential of this compound could lead to the development of new agricultural chemicals.

Materials Science

The unique properties of this compound may also lend themselves to applications in materials science, particularly in creating novel polymers or coatings.

Case Study: Polymer Synthesis

A recent study explored the incorporation of pyrazole derivatives into polymer matrices to enhance thermal stability and mechanical strength. The introduction of this compound into polymer formulations could be investigated for similar enhancements.

作用機序

Molecular Targets: The compound interacts with various biological targets, including enzymes and receptors.

Pathways Involved: It may modulate signaling pathways related to inflammation and pain, making it a candidate for drug development.

類似化合物との比較

Similar Compounds: Other pyrazole derivatives, such as 1-tert-butyl-3-methyl-1H-pyrazol-4-ylboronic acid and N-(3,5-bis(1,1-dimethylethyl)-1-methyl-1H-pyrazol-4-yl)nicotinamide.

Uniqueness: The presence of the ethan-1-amine group distinguishes this compound from others, potentially leading to different biological activities and applications.

This compound represents a versatile intermediate with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and manufacturers alike.

生物活性

1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine, a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

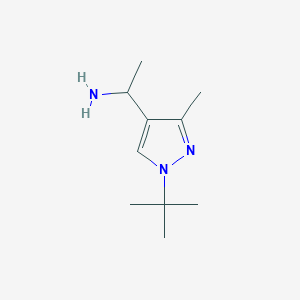

Chemical Structure

The molecular formula of this compound is C10H16N2, with a molecular weight of 168.25 g/mol. The compound's structure can be represented as follows:

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. The structure of pyrazoles allows for interactions with various biological targets, which may lead to cytotoxic effects on cancer cells. For instance, compounds with similar pyrazole scaffolds have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting a promising therapeutic potential.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example A | HeLa | 5.0 |

| Example B | MCF7 | 3.2 |

| This compound | TBD | TBD |

Anticonvulsant Activity

The anticonvulsant properties of pyrazole derivatives have also been documented in literature. Compounds with similar structural motifs have been tested for their ability to modulate neurotransmitter systems and exhibit protective effects against seizures. The mechanism often involves inhibition of specific ion channels or receptors.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly influence the compound's potency and selectivity for biological targets. For example, substituents that enhance lipophilicity or alter electronic properties can improve binding affinity to target proteins.

Case Studies

Several case studies have explored the pharmacological effects of pyrazole derivatives:

- Case Study on Antitumor Activity : A study evaluated a series of pyrazole derivatives against breast cancer cell lines and found that modifications at the 4-position significantly enhanced cytotoxicity.

- Case Study on Anticonvulsant Effects : A derivative similar to this compound was tested in animal models, demonstrating significant seizure protection compared to standard treatments.

特性

IUPAC Name |

1-(1-tert-butyl-3-methylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3/c1-7(11)9-6-13(10(3,4)5)12-8(9)2/h6-7H,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUDDGOENFKEQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(C)N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。